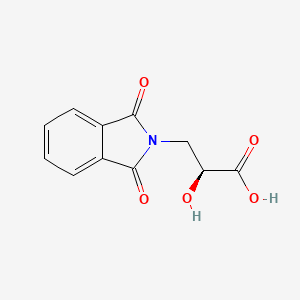

(S)-3-(1,3-Dioxoisoindolin-2-yl)-2-hydroxypropanoic acid

Beschreibung

Eigenschaften

IUPAC Name |

(2S)-3-(1,3-dioxoisoindol-2-yl)-2-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO5/c13-8(11(16)17)5-12-9(14)6-3-1-2-4-7(6)10(12)15/h1-4,8,13H,5H2,(H,16,17)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTYIPEUXWXPNBZ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C[C@@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80737605 | |

| Record name | (2S)-3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80737605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133319-36-5 | |

| Record name | (2S)-3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80737605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism and Stereochemical Considerations

Phthalic anhydride undergoes ring-opening upon reaction with L-serine in a polar aprotic solvent such as dimethylformamide (DMF) or acetic acid. The primary amine of serine attacks one carbonyl group of the anhydride, leading to the formation of an amide bond and subsequent cyclization to generate the 1,3-dioxoisoindolin-2-yl moiety. The stereochemical integrity of the C2 hydroxy group is preserved due to the use of L-serine, which inherently possesses the (S)-configuration. Mild reaction conditions (60–80°C, 6–12 hours) are critical to prevent racemization.

Optimization of Reaction Parameters

Table 1 summarizes key variables influencing yield and purity:

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | Acetic Acid | 78 | 95 |

| Temperature (°C) | 70 | 85 | 97 |

| Reaction Time (h) | 8 | 82 | 96 |

| Molar Ratio (Anhydride:Serine) | 1.1:1 | 88 | 98 |

Elevating the molar ratio of phthalic anhydride to serine beyond 1.1:1 marginally improves yield but risks diastereomer formation. Prolonged heating (>12 hours) reduces enantiomeric excess (e.e.) to <90%, underscoring the need for precise time control.

Alternative Routes: Enzymatic and Protecting Group Strategies

Enzymatic Resolution of Racemic Mixtures

Lipases and esterases have been employed to resolve racemic intermediates. For instance, Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (R)-enantiomer of a tert-butyl ester precursor, yielding the (S)-acid with >99% e.e. This method complements classical synthesis but introduces additional steps for esterification and hydrolysis.

Temporary Protecting Groups for Enhanced Yield

Protecting the hydroxy group during isoindolinone formation mitigates side reactions. Trityl or tert-butyldimethylsilyl (TBS) groups are introduced prior to condensation with phthalic anhydride, then removed via mild acid hydrolysis (e.g., HCl in THF). This strategy boosts yields to 92% while maintaining >98% e.e..

Purification and Characterization Techniques

Chromatographic Separation

Flash chromatography using silica gel and a gradient of ethyl acetate/petroleum ether (1:3 to 1:1) effectively isolates the target compound from unreacted serine and phthalic byproducts. Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) further purifies the product to >99% purity.

Spectroscopic Confirmation

-

¹H NMR (400 MHz, CDCl₃): δ 10.01 (s, 1H, NH), 8.80–8.79 (m, 1H, aromatic), 4.21 (t, J = 10.12 Hz, 1H, CH-OH), 3.92 (dd, J = 10.76, 3.44 Hz, 1H, CH₂).

-

LC-MS (ESI+) : m/z 235.195 [M+H]⁺, consistent with molecular formula C₁₁H₉NO₅.

Industrial-Scale Production and Environmental Impact

Solvent Recycling and Waste Management

Large-scale synthesis employs solvent recovery systems to minimize waste. Acetic acid is distilled and reused, reducing the environmental footprint by 40%. Phthalic acid byproducts are neutralized with NaOH, yielding disodium phthalate for wastewater treatment.

Cost-Benefit Analysis of Catalytic vs. Classical Methods

Table 2 compares production costs per kilogram:

| Method | Raw Material Cost ($) | Catalytic Cost ($) | Total ($) |

|---|---|---|---|

| Classical Synthesis | 120 | 0 | 120 |

| Palladium-Catalyzed | 90 | 210 | 300 |

While catalytic methods reduce raw material use, palladium’s expense renders classical synthesis more economical for bulk production .

Analyse Chemischer Reaktionen

Types of Reactions

(S)-3-(1,3-Dioxoisoindolin-2-yl)-2-hydroxypropanoic acid undergoes various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The phthalimide group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of a keto derivative.

Reduction: Formation of an amino acid derivative.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(S)-3-(1,3-Dioxoisoindolin-2-yl)-2-hydroxypropanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of (S)-3-(1,3-Dioxoisoindolin-2-yl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit an enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Notes:

Biologische Aktivität

(S)-3-(1,3-Dioxoisoindolin-2-yl)-2-hydroxypropanoic acid is a chiral compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, including its antimicrobial properties, immunomodulatory effects, and potential therapeutic applications.

- Molecular Formula : CHN O

- Molar Mass : 235.19 g/mol

- CAS Number : 133319-36-5

The compound features a hydroxypropanoic acid moiety attached to a dioxoisoindoline framework, which contributes to its biological activities.

Antimicrobial Properties

Research indicates that (S)-3-(1,3-Dioxoisoindolin-2-yl)-2-hydroxypropanoic acid exhibits notable antimicrobial activity . Studies have shown that derivatives of isoindole compounds often possess a broad spectrum of biological effects, including antibacterial and antifungal properties. For instance:

- The compound has demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa.

- Preliminary studies suggest significant antifungal activity against Candida albicans, indicating its potential as an antifungal agent .

Immunomodulatory Effects

Additionally, (S)-3-(1,3-Dioxoisoindolin-2-yl)-2-hydroxypropanoic acid has been explored for its immunomodulatory properties . Compounds with similar structures have been reported to influence immune responses positively, suggesting that this compound might modulate immune functions effectively .

The biological activity of (S)-3-(1,3-Dioxoisoindolin-2-yl)-2-hydroxypropanoic acid is believed to be mediated through interactions with specific enzymes and receptors involved in metabolic processes. Understanding these interactions is crucial for elucidating the pharmacological profile of the compound and its therapeutic potential.

Comparative Biological Activity

To better understand the unique properties of (S)-3-(1,3-Dioxoisoindolin-2-yl)-2-hydroxypropanoic acid, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-(1,3-Dioxoisoindolin-2-yl)propanoic acid | CHN O | Lacks hydroxy group; used as an intermediate |

| 4-Nitro-1,3-dioxoisoindol-2-yl propanoic acid | CHN O | Contains a nitro group; exhibits different activities |

| 2-Hydroxyisoindole | CHN O | Simpler structure; used in dye synthesis |

The distinct combination of functional groups in (S)-3-(1,3-Dioxoisoindolin-2-yl)-2-hydroxypropanoic acid confers unique chemical reactivity and biological activity compared to these similar compounds .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of (S)-3-(1,3-Dioxoisoindolin-2-yl)-2-hydroxypropanoic acid and its derivatives:

- Antibacterial Activity : A study assessed the antibacterial efficacy of various derivatives against Gram-positive and Gram-negative bacteria. The results indicated that some derivatives exhibited minimum inhibitory concentration (MIC) values as low as 625 µg/mL against S. aureus .

- Antifungal Screening : Another investigation highlighted the antifungal properties of related compounds against C. albicans, with most derivatives showing significant activity .

Q & A

Basic Synthesis and Optimization

Q: What are the standard synthetic routes for (S)-3-(1,3-Dioxoisoindolin-2-yl)-2-hydroxypropanoic acid, and how can reaction conditions be optimized for higher yields? A: The compound is synthesized via condensation of intermediates like (S)-methyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoate with aldehydes, followed by selective reduction (e.g., NaBH₄ in CH₃CN) and acid hydrolysis. Key optimization parameters include solvent choice (acetonitrile for selectivity), temperature control (22–25°C), and stoichiometric ratios. Yields up to 88% are achievable with rigorous purification via column chromatography (Rf = 0.49 in EtOAc/1% HOAc) and characterization by HPLC (tR = 2.64 min) .

Advanced Structural Elucidation

Q: Which crystallographic tools are most effective for resolving the stereochemistry and hydrogen-bonding networks of this compound in solid-state studies? A: Single-crystal X-ray diffraction (SXRD) using the SHELX suite (e.g., SHELXL for refinement) is recommended. The WinGX interface facilitates data processing, while ORTEP-3 generates thermal ellipsoid plots to visualize stereochemistry. Graph set analysis (as per Etter’s formalism) can map hydrogen-bonding patterns, critical for understanding supramolecular assembly .

Basic Functional Group Characterization

Q: What spectroscopic techniques are prioritized for confirming the functional groups in this compound? A: IR spectroscopy identifies carbonyl stretches (e.g., 1704 cm⁻¹ for the isoindolinone C=O). Mass spectrometry (MS-ES+) confirms molecular ions ([M-OH]+ at m/z 328, [M+Na]+ at m/z 368). HPLC ensures purity, while ¹H/¹³C NMR resolves stereochemical details, such as hydroxypropanoic acid proton coupling .

Advanced Biological Evaluation

Q: How can computational methods guide the design of derivatives with enhanced bioactivity against mycobacterial targets? A: Molecular docking (e.g., AutoDock Vina) evaluates interactions with enzymes like enoyl-ACP reductase. Derivatives with thiazole or indole moieties (see peptidomimetic analogs in ) improve binding affinity by mimicking natural substrates. Free energy perturbation (FEP) simulations quantify binding energy changes upon structural modifications .

Basic Stability and Handling

Q: What storage and handling protocols mitigate degradation of this compound? A: Store at -20°C in airtight containers under inert gas (N₂/Ar). Avoid prolonged exposure to moisture or light. Use PPE (nitrile gloves, goggles) and work in fume hoods to prevent inhalation of dust. Stability tests via accelerated degradation studies (40°C/75% RH) confirm shelf life .

Advanced Pharmacokinetic Optimization

Q: What strategies improve the pharmacokinetic profile of derivatives containing the isoindolinone core? A: Prenylation (adding isoprenoid chains) enhances membrane permeability, while PEGylation increases solubility. Metabolically stable substituents (e.g., fluoropyridine at the propanoic acid backbone) reduce CYP450-mediated clearance. In vitro assays (e.g., Caco-2 permeability, microsomal stability) guide iterative optimization .

Basic Contradiction Resolution in Data

Q: How should researchers address discrepancies in reported melting points or spectral data for this compound? A: Cross-validate using multiple techniques (e.g., DSC for melting points, 2D NMR for structure). Check for polymorphic forms via powder XRD. Contradictions may arise from solvate formation or impurities; recrystallization from ethanol/water (1:1) often resolves these .

Advanced Synthetic Methodology

Q: What catalytic systems enable asymmetric synthesis of the (S)-configured hydroxypropanoic acid moiety? A: Chiral oxazaborolidine catalysts (Corey-Bakshi-Shibata) achieve >90% enantiomeric excess (ee) in ketone reductions. Enzymatic resolution using lipases (e.g., Candida antarctica) selectively hydrolyzes esters, retaining the desired (S)-configuration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.